Indirubin-3'-monoxime-5-sulphonic acid

CDK1 inhibitor CDK5 inhibitor kinase potency comparison

Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S; C₁₆H₁₁N₃O₅S; MW 357.34) is a synthetic bis-indole derivative belonging to the indirubin class of ATP-competitive kinase inhibitors. It was developed through combined substitution at the 3′-oxime and 5-sulphonic acid positions of the indirubin scaffold to simultaneously enhance inhibitory potency, aqueous solubility, and target selectivity.

Molecular Formula C16H11N3O5S
Molecular Weight 357.3 g/mol
CAS No. 331467-05-1
Cat. No. B1496731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndirubin-3'-monoxime-5-sulphonic acid
CAS331467-05-1
Molecular FormulaC16H11N3O5S
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O
InChIInChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24)
InChIKeyBZZVPFDMEVQJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Indirubin-3'-monoxime-5-sulphonic acid (CAS 331467-05-1): Potency-Optimized, High-Solubility CDK/GSK-3β Inhibitor — Procurement & Selection Guide


Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S; C₁₆H₁₁N₃O₅S; MW 357.34) is a synthetic bis-indole derivative belonging to the indirubin class of ATP-competitive kinase inhibitors. It was developed through combined substitution at the 3′-oxime and 5-sulphonic acid positions of the indirubin scaffold to simultaneously enhance inhibitory potency, aqueous solubility, and target selectivity [1]. I3M-5S acts as a potent, reversible, and selective inhibitor of cyclin-dependent kinase 1 (CDK1, IC₅₀ = 5 nM), CDK5 (IC₅₀ = 7 nM), and glycogen synthase kinase-3β (GSK-3β, IC₅₀ = 80 nM), competing with ATP for binding at the catalytic site . Its sulphonic acid moiety confers a DMSO solubility of 50 mg/mL—a 10-fold improvement over the unsulphonated parent compound indirubin-3′-monoxime—while simultaneously abolishing passive cell permeability, a property that fundamentally distinguishes its experimental utility profile .

Why Indirubin-3'-monoxime-5-sulphonic acid Cannot Be Substituted by Generic Indirubin-3′-monoxime or Indirubin-5-sulfonic Acid


Within the indirubin chemotype, substitution position and identity dictate kinase selectivity, cellular accessibility, and formulation feasibility in ways that render simple interchange impossible. Indirubin-3′-monoxime (I3M) is cell-permeable and arrests cells in G₂/M, making it suitable for intracellular target engagement studies [1]; however, its modest CDK1 potency (IC₅₀ = 180 nM) and limited DMSO solubility (5 mg/mL) restrict its use in high-concentration biochemical screens and in vivo formulations requiring aqueous compatibility . At the opposite pole, indirubin-5-sulfonic acid sodium salt displays broad CDK activity (CDK1 IC₅₀ = 55 nM; CDK2 = 35 nM; CDK4 = 300 nM) but comparatively weak GSK-3β inhibition (IC₅₀ = 280 nM) . I3M-5S occupies a distinct position: the 5-sulphonic acid group abolishes cell permeability while the 3′-oxime substitution drives exceptional CDK1/CDK5 potency (5 nM and 7 nM), yielding a tool compound optimized for cell-free biochemical assays, structural biology, and extracellular target applications where high solubility and defined kinase selectivity are paramount.

Indirubin-3'-monoxime-5-sulphonic acid: Quantitative Differentiation Evidence vs. Closest Comparators


CDK1 and CDK5 Inhibitory Potency: 36-Fold and 14-Fold Improvement Over Indirubin-3′-monoxime

Indirubin-3′-monoxime-5-sulphonic acid (I3M-5S) displays dramatically enhanced potency against CDK1 and CDK5 relative to its direct parent compound, indirubin-3′-monoxime (I3M). Against CDK1/cyclin B, I3M-5S exhibits an IC₅₀ of 5 nM versus 180 nM for I3M—a 36-fold improvement. Against CDK5/p25, I3M-5S shows an IC₅₀ of 7 nM versus 100 nM for I3M—a 14-fold improvement . Both compounds were characterized by the same research group (Leclerc et al., Meijer laboratory) under comparable ATP-competitive kinase assay conditions, ensuring direct comparability of these potency values [1]. The enhanced CDK1/CDK5 potency of I3M-5S is attributed to the synergistic effect of the 3′-oxime and 5-sulphonic acid substituents, which provide additional hydrogen-bonding interactions within the ATP-binding pocket [2].

CDK1 inhibitor CDK5 inhibitor kinase potency comparison indirubin SAR

DMSO Solubility: 10-Fold Enhancement Over Indirubin-3′-monoxime Enables High-Concentration Stock Preparation

The introduction of the 5-sulphonic acid group into the indirubin-3′-monoxime scaffold dramatically improves organic solvent solubility. I3M-5S achieves a DMSO solubility of 50 mg/mL, compared to only 5 mg/mL for indirubin-3′-monoxime—a 10-fold difference measured under identical vendor specification conditions (≥97% HPLC purity, solid form, dark red color, Calbiochem® brand) . This solubility advantage is structurally rationalised by the ionisable sulphonic acid moiety (pKₐ ~ −2), which enhances dipole moment and solvation energetics in polar aprotic solvents [1]. At the practical level, 50 mg/mL DMSO solubility permits preparation of ~140 mM stock solutions of I3M-5S (MW 357.34), versus ~18 mM for I3M (MW 277.28 at 5 mg/mL) . This has direct implications for high-throughput screening campaigns and biochemical assays that demand high final inhibitor concentrations with minimal DMSO carryover.

compound solubility DMSO solubility indirubin formulation stock solution preparation

Cell Permeability Dichotomy: I3M-5S is Membrane-Impermeant, Defining Its Exclusive Utility for Cell-Free and Extracellular Target Applications

A critical differentiating feature of I3M-5S is its lack of passive cell membrane permeability, explicitly annotated as 'Cell permeable: no' by the manufacturer , in direct contrast to indirubin-3′-monoxime which is designated 'Cell permeable: yes' . This permeability dichotomy arises from the ionised sulphonic acid group (pKₐ ~ −2), which renders I3M-5S negatively charged at physiological pH and incapable of traversing the hydrophobic lipid bilayer without active transport [1]. Whereas I3M penetrates cells and arrests them in G₂/M phase, I3M-5S is restricted to the extracellular compartment, making it functionally analogous to a membrane-impermeant kinase inhibitor probe [2]. This property is not a liability but a precise experimental tool: I3M-5S can be deployed to discriminate between intracellular and extracellular kinase-dependent processes, or used in cell-free biochemical systems (e.g., surface plasmon resonance, isothermal titration calorimetry, crystallography) where cell permeability is irrelevant and the compound's superior solubility and potency are fully leveraged.

cell permeability membrane impermeant inhibitor extracellular kinase inhibition cell-free assay

GSK-3β Selectivity: 3.5-Fold Greater Potency Compared to Indirubin-5-sulfonic Acid Sodium Salt

When compared against indirubin-5-sulfonic acid sodium salt—a structurally related mono-substituted indirubin derivative bearing only the 5-sulphonic acid moiety without the 3′-oxime—I3M-5S demonstrates markedly superior GSK-3β inhibitory potency. I3M-5S inhibits GSK-3β with an IC₅₀ of 80 nM [1], whereas indirubin-5-sulfonic acid sodium salt inhibits GSK-3β with an IC₅₀ of 280 nM —a 3.5-fold potency advantage. Notably, the kinase selectivity profiles of these two compounds differ substantially: indirubin-5-sulfonic acid sodium salt broadly targets CDK1 (55 nM), CDK2 (35 nM), CDK4 (300 nM), and CDK5 (65 nM) but has weaker GSK-3β activity (280 nM), yielding a GSK-3β/CDK1 selectivity ratio of ~5.1 . In contrast, I3M-5S maintains a narrower target spectrum (CDK1 5 nM, CDK5 7 nM, GSK-3β 80 nM) with a GSK-3β/CDK1 selectivity ratio of 16, indicating greater relative selectivity for CDK1/5 over GSK-3β [1]. This differential selectivity profile means the two compounds are not functionally interchangeable despite sharing the 5-sulphonic acid modification.

GSK-3β inhibitor kinase selectivity profiling indirubin-5-sulfonic acid comparison CDK vs GSK selectivity

Anti-Inflammatory Activity in Macrophage Model: Functional Validation in LPS-Stimulated RAW264.7 Cells

Beyond its well-characterised kinase inhibition profile, I3M-5S has demonstrated functional anti-inflammatory activity in a cellular model relevant to inflammatory disease research. In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, I3M-5S treatment inhibited the production of key inflammatory mediators: nitric oxide (NO), prostaglandin E₂ (PGE₂), tumour necrosis factor-α (TNF-α), and interleukin-6 (IL-6) [1]. Additionally, I3M-5S blocked the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE₂ production respectively [2]. While quantitative IC₅₀ values for these anti-inflammatory endpoints in RAW264.7 cells are not reported in the primary study with direct comparator indirubin derivatives, the functional validation of I3M-5S in this inflammation model expands its documented utility beyond kinase biochemical assays [2]. This contrasts with indirubin-5-sulfonic acid sodium salt, for which comparable macrophage anti-inflammatory data have not been published in the peer-reviewed literature as of the current evidence base.

anti-inflammatory RAW264.7 macrophage nitric oxide inhibition PGE2 inhibition indirubin inflammation

Optimal Scientific and Industrial Application Scenarios for Indirubin-3'-monoxime-5-sulphonic acid Based on Verified Differentiation Evidence


Cell-Free Biochemical Kinase Assays Requiring Low-Nanomolar CDK1/CDK5 Inhibition with High Stock Concentrations

I3M-5S is the preferred indirubin derivative for cell-free CDK1 and CDK5 inhibition studies where potency and solubility are paramount. Its 5 nM CDK1 IC₅₀ and 7 nM CDK5 IC₅₀ enable complete kinase blockade at compound concentrations 14- to 36-fold lower than required for indirubin-3′-monoxime, while its 50 mg/mL DMSO solubility permits preparation of ~140 mM stock solutions—sufficient for high-throughput screening campaigns where low final DMSO concentrations (<0.1% v/v) must be maintained. Its lack of cell permeability is irrelevant in this context and may even be advantageous by preventing unintended cellular target engagement if the assay mixture contacts viable cells. For CDK2- or CDK4-focused biochemical studies, however, indirubin-5-sulfonic acid sodium salt should be selected instead, as I3M-5S shows negligible activity against these kinases.

Structural Biology and Biophysical Studies of CDK1, CDK5, or GSK-3β ATP-Binding Pockets

The combination of high solubility (50 mg/mL DMSO), defined ATP-competitive mechanism , and well-characterised kinase co-crystal structure precedents for related indirubin derivatives makes I3M-5S an excellent candidate for X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) studies. Its membrane impermeance is irrelevant for these purified-protein applications, while its 5 nM CDK1 and 7 nM CDK5 affinities ensure complete active-site occupancy at low stoichiometric ratios. The sulphonic acid moiety provides additional polar contacts that may facilitate crystallisation and improve electron density resolution around the solvent-exposed region of the ATP-binding pocket . Researchers should note that stock solutions are stable for up to 4 months at −20°C following reconstitution , enabling long-term structural biology campaigns without batch-to-batch variability concerns.

Discrimination Between Intracellular and Extracellular Kinase-Dependent Signalling Pathways

The membrane-impermeant nature of I3M-5S ('Cell permeable: no' ) can be strategically exploited to distinguish between intracellular and extracellular kinase-dependent processes—an experimental design that is impossible with cell-permeable indirubin-3′-monoxime. In experimental systems where a kinase (e.g., GSK-3β or a CDK) may have both intracellular and extracellular pools or where an ecto-kinase activity is hypothesised, I3M-5S can selectively inhibit the extracellular fraction without affecting intracellular signalling. By running parallel experiments with I3M-5S (extracellular only) and indirubin-3′-monoxime (both compartments) , researchers can parse compartment-specific kinase contributions. This paired-compound experimental design represents a uniquely enabling application that directly leverages the cell permeability differentiation evidence documented in Section 3.

Macrophage Inflammation Model Studies Targeting the iNOS/COX-2 Axis

For research programmes investigating the anti-inflammatory potential of indirubin derivatives in innate immune contexts, I3M-5S provides the only published functional validation in LPS-stimulated RAW264.7 macrophages within the sulphonic acid-substituted indirubin subclass . Documented inhibition of NO, PGE₂, TNF-α, and IL-6 production, coupled with suppression of iNOS and COX-2 protein expression , positions I3M-5S as the evidence-supported choice for follow-up mechanistic studies examining the intersection of CDK/GSK-3β kinase inhibition and inflammatory mediator regulation in macrophage lineages. Investigators should note that these functional data were generated at the cellular level despite I3M-5S being annotated as membrane-impermeant ; this apparent paradox may reflect paracrine/autocrine signalling interference, extracellular kinase inhibition, or limited compound entry via endocytic mechanisms, and merits careful experimental validation in any intended replication study.

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